(3-Carbamoyl-indazol-1-yl)-acetic acid, also known by its IUPAC name 2-(3-carbamoylindazol-1-yl)acetic acid, is a compound that features a unique indazole structure with a carbamoyl group and an acetic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula is with a molecular weight of 219.20 g/mol .
This compound falls under the category of indazole derivatives, which are known for their diverse biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Indazoles are heterocyclic compounds that consist of a five-membered ring containing two nitrogen atoms. The specific structure of (3-Carbamoyl-indazol-1-yl)-acetic acid allows for various interactions with biological targets, making it a candidate for further pharmacological studies .
The synthesis of (3-Carbamoyl-indazol-1-yl)-acetic acid can be achieved through several methods, primarily focusing on the formation of the indazole core followed by functionalization. One effective approach involves the N-N bond forming reactions, where 3-amino-3-(2-nitroaryl)propanoic acids are reacted with appropriate nucleophiles under basic conditions. This method allows for the creation of various indazole acetic acid derivatives .
The synthesis typically includes the following steps:
These reactions often require specific solvents and temperatures to optimize yield and purity .
The molecular structure of (3-Carbamoyl-indazol-1-yl)-acetic acid can be represented as follows:
The structure features an indazole ring system linked to a carbamoyl group and an acetic acid moiety, which contributes to its chemical reactivity and biological activity .
The compound exhibits specific physical properties such as solubility in organic solvents, which is crucial for its application in biochemical assays and drug formulation.
(3-Carbamoyl-indazol-1-yl)-acetic acid can participate in various chemical reactions typical for carboxylic acids and amides, including:
These reactions are generally facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure) to enhance yield and selectivity. For instance, amidation reactions can be performed using coupling reagents like HBTU in DMF .
The mechanism of action for (3-Carbamoyl-indazol-1-yl)-acetic acid is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors related to inflammation or neurodegeneration. The presence of both the indazole core and carbamoyl group likely contributes to its binding affinity and specificity for these targets.
Research indicates that compounds with similar structures exhibit activity against various targets, which may include acetylcholinesterase inhibitors or other enzymes involved in neurodegenerative processes .
These properties are essential for understanding how this compound behaves in biological systems and during synthesis .
(3-Carbamoyl-indazol-1-yl)-acetic acid has potential applications in:
Further research is required to explore its full therapeutic potential and mechanisms of action .
Transition metal-free photocatalysis enables efficient C3-carbamoylation of indazole cores under mild conditions. This strategy utilizes organic photocatalysts (e.g., 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) to generate carbamoyl radicals from oxamic acids via single-electron transfer under visible light irradiation (λmax = 405 nm) [1] [6]. The mechanism involves:
Table 1: Optimization of Photocatalytic Conditions
Photocatalyst | Base | Solvent | Yield (%) |
---|---|---|---|
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | Cesium carbonate | Dimethyl sulfoxide | 91 |
Rhodamine B | Cesium carbonate | Dimethyl sulfoxide | 0 |
Rose Bengal | Cesium carbonate | Dimethyl sulfoxide | 0 |
None | Cesium carbonate | Dimethyl sulfoxide | 0 |
Critical parameters include oxygen atmosphere (facilitates catalyst regeneration) and dimethyl sulfoxide solvent polarity, which stabilizes radical intermediates [1]. Electron-deficient indazoles exhibit higher yields due to enhanced radical addition kinetics, while sterically hindered oxamic acids require extended reaction times. This method avoids transition metals and strong oxidants like ammonium persulfate, making it suitable for pharmaceutical applications where metal contamination is prohibitive [1].
Decarboxylative coupling leverages oxamic acids as carbamoyl sources through radical fragmentation pathways. The reaction proceeds via:
Table 2: Scope of Oxamic Acids in Decarboxylative Coupling
Oxamic Acid Substituent (R) | Product Yield (%) |
---|---|
n-Hexyl | 94 |
Cyclohexyl | 93 |
Phenyl | 93 |
Benzyl | 42 |
Unsubstituted (NH₂) | 55 |
Steric effects significantly impact efficiency: Benzyl-substituted oxamic acids yield <50% product due to radical stability issues, while aliphatic chains (e.g., n-hexyl) achieve >90% yield [1]. Primary, secondary, and tertiary alkyl chains are tolerated, but N,N-disubstituted oxamic acids require precise stoichiometry control. This strategy enables late-stage functionalization of drug molecules and peptides without prefunctionalization of the indazole core [1].
Achieving N1 selectivity in indazole alkylation requires strategic control of reaction thermodynamics and steric environment. Key approaches include:
Reductive Amination
Steric Protection Strategies
Table 3: N1-Alkylation Efficiency with Different Electrophiles
Electrophile | Temperature (°C) | N1:N2 Ratio | Yield (%) |
---|---|---|---|
Isobutyraldehyde | Reflux | >99:1 | 76 |
2-Bromoethanol | 80 | 95:5 | 68 |
2-(Bromoethylthio)ethanol | 80 | 93:7 | 72 |
Solvent polarity critically influences regioselectivity: Hexafluoroisopropanol enhances N1-selectivity by 15-fold compared to dimethylformamide through hydrogen-bonding interactions [7]. Primary alkyl halides require stoichiometric calcium oxide base to prevent O-alkylation side reactions [8].
A convergent synthetic route integrates carbamoylation and alkylation:
Step 1: C3-Carbamoylation
Step 2: N1-Alkylation
Step 3: Ester Hydrolysis
Protection schemes require orthogonal strategies: tert-butoxycarbonyl groups are stable during carbamoylation but cleaved under acidic hydrolysis conditions, necessitating sequential deprotection [5].
Table 4: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Functionalization Steps | Sequential C3 → N1 modification | Simultaneous on resin |
Purification | Column chromatography (each step) | Filtration/washing |
Scale Capacity | Kilogram-scale demonstrated [2] | Milligram-scale only |
Overall Yield | 58–65% (3 steps) | 12–30% (4 steps) |
Purity Profile | >99% after crystallization | 85–92% (requires HPLC purification) |
Solution-Phase Advantages:
Solid-Phase Limitations:
Hybrid approaches show promise: Solution-phase C3-carbamoylation followed by solid-phase N1-alkylation enables rapid analog generation, though with 15–20% yield reduction compared to full solution-phase synthesis [1] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7